molecular formula C8H10N2O2 B055881 (Methylamino)(pyridin-3-yl)acetic acid CAS No. 115200-98-1

(Methylamino)(pyridin-3-yl)acetic acid

Cat. No. B055881
CAS RN: 115200-98-1
M. Wt: 166.18 g/mol
InChI Key: WGPJCOKTSWFSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Methylamino)(pyridin-3-yl)acetic acid” is a chemical compound with the CAS Number: 115200-98-1 . Its molecular weight is 166.18 and its linear formula is C8H10N2O2 .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . Another method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The InChI code for “(Methylamino)(pyridin-3-yl)acetic acid” is 1S/C8H10N2O2/c1-9-7(8(11)12)6-3-2-4-10-5-6/h2-5,7,9H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“(Methylamino)(pyridin-3-yl)acetic acid” is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, including pyridine derivatives, exhibit significant potential in organic synthesis, catalysis, and drug development due to their unique chemical properties and biological activities. These compounds are known for forming metal complexes, designing catalysts, and their roles in asymmetric synthesis. Their importance extends to medicinal applications, where they have shown potent activities, including anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives are crucial in medicinal chemistry, offering a range of biological activities such as antifungal, antibacterial, antioxidant, and anticancer properties. Their high affinity for various ions and species enables their use as effective chemosensors in analytical chemistry for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Biocidal Applications of Pyrolysis Products

Pyrolysis technology, particularly relevant to the degradation of biomass, produces bio-oils containing compounds such as acetic acid, which have shown potential as biocidal agents against insects, fungi, and bacteria. The presence of phenolic compounds and fatty acids in bio-oils contributes to their insecticidal effects, while their antimicrobial properties are associated with carbonyl compounds, phenolic derivatives, and organic acids, highlighting the broader applications of pyrolysis products in pest control and antimicrobial fields (Mattos et al., 2019).

Xylan Derivatives: From Chemical Modification to Drug Delivery

Chemical modification of xylan, a polysaccharide, into ethers and esters with specific functional groups shows promise for creating new biopolymers with targeted properties. These modifications enable the synthesis of novel xylan esters, which can form nanoparticles for potential drug delivery applications, demonstrating the versatility of polysaccharide derivatives in biotechnology and medical research (Petzold-Welcke et al., 2014).

Safety And Hazards

The safety data sheet (SDS) for “(Methylamino)(pyridin-3-yl)acetic acid” can be found online . It is always recommended to handle chemicals with appropriate safety measures.

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

2-(methylamino)-2-pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-7(8(11)12)6-3-2-4-10-5-6/h2-5,7,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPJCOKTSWFSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-2-(pyridin-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.